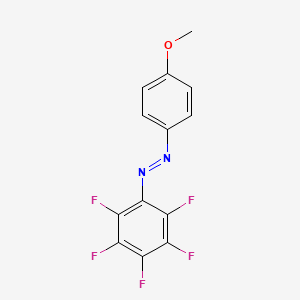
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene is an organic compound belonging to the class of diazenes. It features a diazene (N=N) functional group, which is a characteristic of azo compounds. The presence of a methoxy group on the phenyl ring and a pentafluorophenyl group makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene typically involves the azo coupling reaction between a diazonium salt and an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with a phenol or aniline derivative under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene depends on its application:
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, leading to inhibition of specific biological pathways.
Chemical Reactions: The azo group can participate in various chemical reactions, acting as an electron donor or acceptor, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
- (E)-1-(4-Methoxyphenyl)-2-(trifluoromethyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(chlorophenyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(bromophenyl)diazene
Comparison:
- Uniqueness: The presence of the pentafluorophenyl group in (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene imparts unique electronic properties, making it more electron-withdrawing compared to other similar compounds.
- Reactivity: The pentafluorophenyl group can influence the reactivity of the compound, making it more reactive in certain chemical reactions.
- Applications: The unique properties of this compound make it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
85862-22-2 |
|---|---|
Fórmula molecular |
C13H7F5N2O |
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C13H7F5N2O/c1-21-7-4-2-6(3-5-7)19-20-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Clave InChI |
DFJJALOXSOHDHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


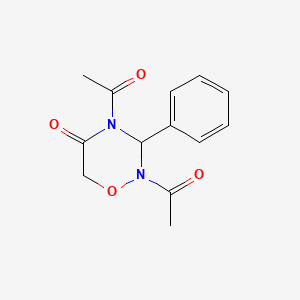
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
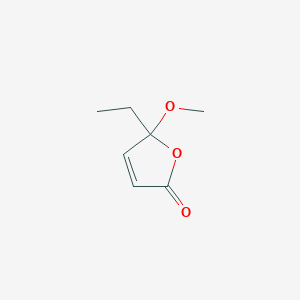
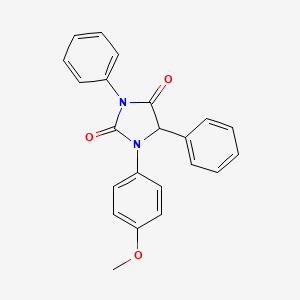
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
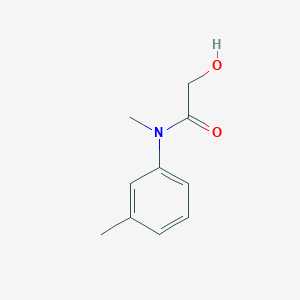
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
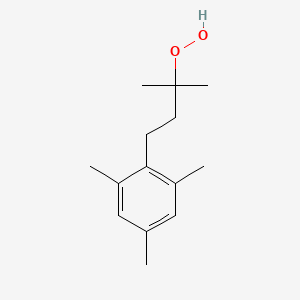
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
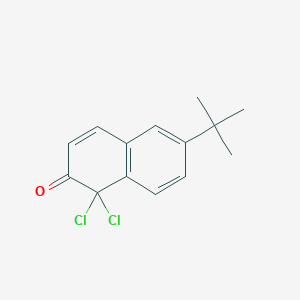
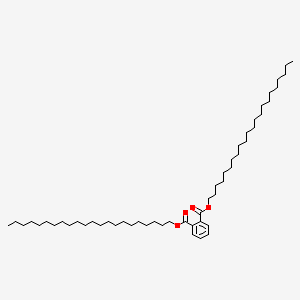
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
